molecular formula C19H16F3N3O B12572411 Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]- CAS No. 608516-05-8

Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-

Cat. No.: B12572411
CAS No.: 608516-05-8
M. Wt: 359.3 g/mol
InChI Key: GVBJQELVGBOZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]-: is a synthetic organic compound with a complex structure It is characterized by the presence of an isoquinoline ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with trifluoromethyl-substituted phenyl ethylamine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of fluorescent markers for biological imaging.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Studied as a potential drug candidate for targeting specific molecular pathways.

Industry:

  • Utilized in the development of advanced materials with specific chemical properties.
  • Employed in the production of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Uniqueness: Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- is unique due to the combination of the isoquinoline ring and the trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

608516-05-8

Molecular Formula

C19H16F3N3O

Molecular Weight

359.3 g/mol

IUPAC Name

1-isoquinolin-5-yl-3-[2-[4-(trifluoromethyl)phenyl]ethyl]urea

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-13(5-7-15)8-11-24-18(26)25-17-3-1-2-14-12-23-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,24,25,26)

InChI Key

GVBJQELVGBOZCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.